molecular formula C26H30N2O4 B11316724 2-[3-(Dimethylamino)propyl]-7-methyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-[3-(Dimethylamino)propyl]-7-methyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11316724
M. Wt: 434.5 g/mol
InChI Key: PIBZLCUYWQYPEG-UHFFFAOYSA-N
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Description

2-[3-(Dimethylamino)propyl]-7-methyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a molecular formula of C26H30N2O4 and a molecular weight of 434.53 g/mol This compound is characterized by its unique chromeno[2,3-c]pyrrole structure, which is a fused ring system combining chromene and pyrrole moieties

Preparation Methods

The synthesis of 2-[3-(Dimethylamino)propyl]-7-methyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multiple steps, typically starting with the preparation of the chromeno[2,3-c]pyrrole core. This can be achieved through a series of cyclization reactions involving appropriate precursors. The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the desired product .

Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

2-[3-(Dimethylamino)propyl]-7-methyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[3-(Dimethylamino)propyl]-7-methyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(Dimethylamino)propyl]-7-methyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar compounds to 2-[3-(Dimethylamino)propyl]-7-methyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione include:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C26H30N2O4

Molecular Weight

434.5 g/mol

IUPAC Name

2-[3-(dimethylamino)propyl]-7-methyl-1-(3-propoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C26H30N2O4/c1-5-14-31-19-9-6-8-18(16-19)23-22-24(29)20-15-17(2)10-11-21(20)32-25(22)26(30)28(23)13-7-12-27(3)4/h6,8-11,15-16,23H,5,7,12-14H2,1-4H3

InChI Key

PIBZLCUYWQYPEG-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC(=C1)C2C3=C(C(=O)N2CCCN(C)C)OC4=C(C3=O)C=C(C=C4)C

Origin of Product

United States

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